Bienvenue dans la boutique en ligne BenchChem!

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one

Kinase inhibition STK33 GSK-3β

This isatin-3-imine Schiff base features a benzodioxole moiety that confers unique kinase selectivity—measurable STK33 inhibition (EC₅₀ 11.3 µM) with 8.2-fold selectivity over MAPK10, plus GSK-3β engagement (EC₅₀ 11.4 µM). Unlike simpler phenylimino analogs, the methylenedioxyphenyl group enables synthetic derivatization for hit-to-lead oncology programs and antimicrobial probe development (antibiofilm IC₅₀ 6.3 µM against E. faecalis). Its multi-kinase profile also serves as a calibration standard for computational selectivity prediction. Procure this scaffold to access a differentiated chemical starting point unavailable from generic isatin libraries.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
CAS No. 1048915-21-4
Cat. No. B6300301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one
CAS1048915-21-4
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)N=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C15H10N2O3/c18-15-14(10-3-1-2-4-11(10)17-15)16-9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18)
InChIKeyDBJUGMPRJVREQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one (CAS 1048915-21-4): Structural Identity and Compound-Class Context for Procurement Decisions


3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one (CAS 1048915-21-4; synonym: (3Z)-3-[(1,3-benzodioxol-5-ylamino)methylidene]-1H-indol-2-one) is a heterocyclic Schiff base formed by condensation of isatin (indoline-2,3-dione) with 3,4-(methylenedioxy)aniline [1]. With a molecular formula of C₁₅H₁₀N₂O₃ and molecular weight of 266.25 g/mol, this compound belongs to the 3-imino-indolin-2-one subclass within the broader isatin-derived chemotype, a scaffold extensively investigated for kinase inhibition, antimicrobial activity, and CNS-targeted applications [2]. Commercially available at purities ≥95%, it serves as a versatile starting point for medicinal chemistry exploration and biochemical probe development.

Why Generic Isatin Schiff Bases Cannot Substitute for 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one in Target-Oriented Research


The isatin-3-imine chemotype encompasses a structurally diverse family whose biological activity is exquisitely sensitive to the nature of the N-imino substituent. The benzodioxole (methylenedioxyphenyl) moiety present in compound 1048915-21-4 imparts distinct electronic character, conformational constraint, and hydrogen-bonding capacity compared to simpler phenyl-, alkyl-, or halogen-substituted analogs, resulting in a unique kinase selectivity signature [1]. Procurement decisions based solely on scaffold similarity—without accounting for the benzodioxole group—will yield compounds with divergent target engagement profiles, as demonstrated by the differential kinase inhibition data summarized in the quantitative evidence sections below [2].

Quantitative Differentiation Evidence for CAS 1048915-21-4: Kinase Selectivity, Physicochemical Properties, and Comparator Benchmarking


Multi-Kinase Engagement Profile: STK33 and GSK-3β Dual Activity vs. Narrow-Spectrum Phenylimino Analogs

Compound 1048915-21-4 demonstrates a multi-kinase engagement profile spanning STK33 (EC₅₀ = 11,300 nM) and GSK-3β (EC₅₀ = 11,400 nM), two therapeutically relevant serine/threonine kinases implicated in KRAS-dependent cancers and neurodegenerative disorders, respectively [1]. This dual activity contrasts with the structurally simpler 3-(phenylimino)indolin-2-one analog (CHEMBL227491), which primarily engages leucine-rich repeat kinase 2 (LRRK2) with IC₅₀ values of 2,980 nM (G2019S mutant) and 3,650 nM (wild-type) but lacks documented STK33 or GSK-3β activity at comparable concentrations [2]. The benzodioxole substitution in 1048915-21-4 thus redirects kinase selectivity away from LRRK2 toward STK33/GSK-3β, a shift relevant for projects targeting alternative kinase networks.

Kinase inhibition STK33 GSK-3β Target engagement Isatin Schiff base

Structural Differentiation: Benzodioxole-Conferred Conformational Rigidity and Hydrogen-Bonding Capacity

The 1,3-benzodioxole (methylenedioxy) substituent in 1048915-21-4 introduces two key structural features absent in unsubstituted phenylimino analogs: (a) conformational restriction of the aromatic ring via the methylenedioxy bridge, reducing rotational degrees of freedom and potentially lowering the entropic penalty upon target binding; and (b) two additional hydrogen-bond acceptor oxygen atoms that can engage polar residues in kinase ATP-binding pockets [1]. In the phenylimino analog, crystallographic data confirm an E-conformation with the phenyl ring twisted by ~80.7° relative to the indolinone plane, whereas the benzodioxole oxygen atoms in 1048915-21-4 provide additional anchoring points predicted to alter the binding pose within kinase active sites [2]. These structural distinctions underpin the observed divergence in kinase selectivity profiles.

Conformational analysis Benzodioxole Ligand efficiency Molecular recognition

Intra-Class Kinase Selectivity Window: 8.2-Fold Discrimination Between STK33 and MAPK10

Within the kinase targets tested against 1048915-21-4, a measurable selectivity window is observed: the compound inhibits STK33 with an EC₅₀ of 11,300 nM but requires a substantially higher concentration to inhibit mitogen-activated protein kinase 10 (MAPK10/JNK3), with an IC₅₀ of 93,100 nM [1]. This represents an ~8.2-fold selectivity for STK33 over MAPK10 within the same kinome profiling panel. While both values fall in the micromolar range, the differential suggests that the benzodioxole substituent engages STK33 more favorably than MAPK10, a discrimination not documented for simpler N-aryl isatin-3-imines. By comparison, many isatin-derived Schiff bases reported in the literature exhibit either broad, non-selective kinase inhibition or narrow single-target activity without a selectivity ratio characterized across related kinases [2].

Kinase selectivity STK33 MAPK10 JNK3 Selectivity window

Antimicrobial Activity Class Benchmarking: Isatin-3-Imine Scaffold vs. Hydrazino and Thiosemicarbazino Analogs

A head-to-head antimicrobial evaluation of three isatin derivative subclasses—3-hydrazino, 3-thiosemicarbazino, and 3-imino carboxylic acid—revealed that imino-type derivatives exhibit superior antibacterial activity, particularly against Gram-positive organisms [1]. Compound 5d (a 3-imino carboxylic acid isatin bearing a 5-bromo substituent) demonstrated promising activity against all tested Gram-positive bacteria and fungal pathogens, whereas most hydrazino and thiosemicarbazino derivatives were biologically inactive or showed only weak-to-moderate activity [1]. Although 1048915-21-4 was not directly tested in this study, it belongs to the same 3-imino pharmacophore class that demonstrated superiority. A structurally distinct isatin-triazole hybrid (compound 5j) achieved an MIC of 0.0062 µmol/mL against P. aeruginosa and B. subtilis, representing a more potent but chemotype-divergent comparator [2]. The benzodioxole-bearing 1048915-21-4 occupies a structural niche distinct from both the 3-imino carboxylic acid series and the triazole-linked hybrids, offering a unique vector for antimicrobial SAR exploration.

Antimicrobial Isatin-3-imine SAR Gram-positive MIC

Evidence-Backed Application Scenarios for 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one (CAS 1048915-21-4)


STK33-Targeted Chemical Probe Development for KRAS-Dependent Cancer Models

STK33 is a serine/threonine kinase identified as essential for the survival of mutant KRAS-dependent cancer cells. Compound 1048915-21-4 exhibits measurable STK33 engagement (EC₅₀ = 11.3 µM) with an 8.2-fold selectivity window over MAPK10, providing a structurally characterized starting point for medicinal chemistry optimization toward higher-potency STK33 chemical probes [1]. The benzodioxole moiety offers synthetic handles for further derivatization not available in simpler phenylimino analogs, making this scaffold suitable for hit-to-lead campaigns in KRAS-driven oncology programs.

GSK-3β Inhibitor Screening and Neurodegenerative Disease Research

GSK-3β is a validated target in Alzheimer's disease, Parkinson's disease, and type 2 diabetes. 1048915-21-4 inhibits GSK-3β with an EC₅₀ of 11.4 µM, placing it within the range of reported isatin-derived GSK-3β inhibitors [1]. Compared to potent GSK-3β reference inhibitors (e.g., SB216763 with IC₅₀ = 89 nM [2]), 1048915-21-4 represents an early-stage, ligand-efficient scaffold amenable to fragment-based or structure-guided optimization. Its dual STK33/GSK-3β profile also supports polypharmacology investigations where coordinated kinase modulation is desirable.

Antimicrobial Resistance Research: Isatin-3-Imine Scaffold Derivatization

The 3-imino subclass of isatin derivatives, to which 1048915-21-4 belongs, has demonstrated superior antibacterial activity over 3-hydrazino and 3-thiosemicarbazino analogs in class-level SAR studies [3]. With documented antibiofilm activity against Enterococcus faecalis (IC₅₀ = 6.3 µM) and a benzodioxole moiety linked to membrane penetration enhancement [4], 1048915-21-4 serves as a suitable core scaffold for synthesizing focused libraries targeting drug-resistant Gram-positive pathogens, including MRSA and VRE.

Computational Kinome-Selectivity Prediction and Polypharmacology Modeling

The availability of experimental binding data across three distinct kinases (STK33, GSK-3β, MAPK10) for a single compound makes 1048915-21-4 a valuable calibration standard for computational kinome-wide selectivity prediction algorithms [1]. Its dual-kinase engagement profile, combined with the structural distinction conferred by the benzodioxole group, provides a test case for in silico models aiming to predict how subtle N-imino substituent changes redirect kinase binding preferences. Procurement of this compound supports bioinformatics and cheminformatics groups developing or validating selectivity prediction tools.

Quote Request

Request a Quote for 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.